Superior GalR1 Binding Affinity of Sch 202596 Versus Galnon and Galmic
Sch 202596 exhibits a GalR1 IC50 of 1.7 μM (Ki = 1.7 μM) [1], demonstrating approximately 6.9-fold higher affinity than galnon (Ki = 11.7 μM) [2] and 20-fold higher affinity than galmic (Ki = 34.2 μM) [3].
| Evidence Dimension | GalR1 binding affinity |
|---|---|
| Target Compound Data | Ki = 1.7 μM |
| Comparator Or Baseline | Galnon: Ki = 11.7 μM; Galmic: Ki = 34.2 μM |
| Quantified Difference | 6.9-fold (vs. galnon); 20-fold (vs. galmic) |
| Conditions | Displacement of ¹²⁵I-galanin from human GalR1 expressed in Bowes melanoma cells |
Why This Matters
Higher affinity translates to lower compound consumption in assays and potentially greater efficacy in vivo, reducing procurement volume requirements.
- [1] Katoh T, et al. Synthetic studies on Sch 202596, an antagonist of the galanin receptor subtype GalR1: an efficient synthesis of (±)-geodin, the spirocoumaranone part of Sch 202596. Tetrahedron. 2002;58(7):1289-1299. View Source
- [2] Saar K, et al. Anticonvulsant activity of a nonpeptide galanin receptor agonist. Proc Natl Acad Sci USA. 2002;99(10):7136-7141. View Source
- [3] Saar K, et al. Anticonvulsant activity of a nonpeptide galanin receptor agonist. Proc Natl Acad Sci USA. 2002;99(10):7136-7141. View Source
